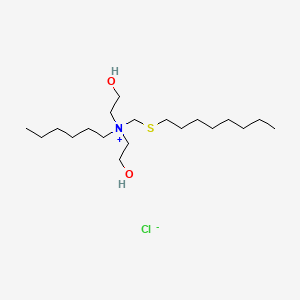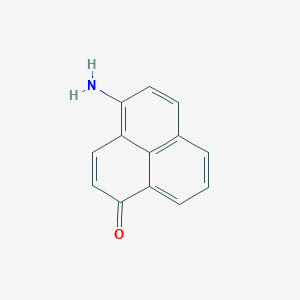
4-Amino-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1H-phenalen-1-one is a derivative of phenalenone, an oxygenated polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the fourth position of the phenalenone structure.
Méthodes De Préparation
The synthesis of 4-Amino-1H-phenalen-1-one typically involves the introduction of an amino group to the phenalenone core. One common method is the nitration of phenalenone followed by reduction to yield the amino derivative. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Amino-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 4-Amino-1H-phenalen-1-one exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light irradiation. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and death, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.
Comparaison Avec Des Composés Similaires
4-Amino-1H-phenalen-1-one can be compared with other phenalenone derivatives, such as:
1H-Phenalen-1-one: The parent compound, known for its high singlet oxygen quantum yield and use as a photosensitizer.
6-Amino-5-iodo-1H-phenalen-1-one:
2-(Benzo[d]azol-2-yl)-1H-phenalen-1-one: A fluorescent derivative used as a chemosensor for detecting specific ions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
75839-69-9 |
|---|---|
Formule moléculaire |
C13H9NO |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
4-aminophenalen-1-one |
InChI |
InChI=1S/C13H9NO/c14-11-6-4-8-2-1-3-10-12(15)7-5-9(11)13(8)10/h1-7H,14H2 |
Clé InChI |
KCSDZWLMFMMHRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C(C=C2)N)C=CC(=O)C3=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
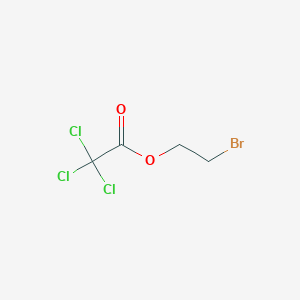
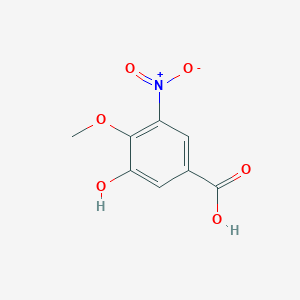
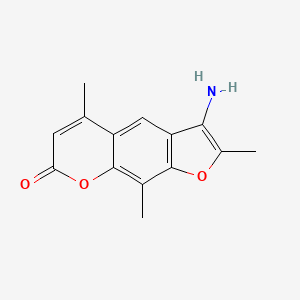
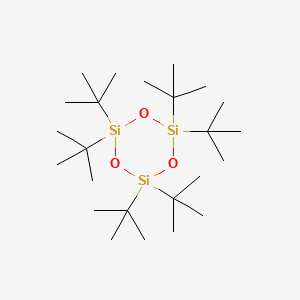
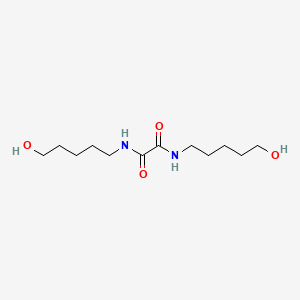
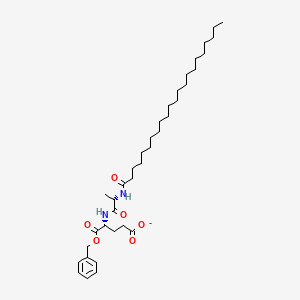
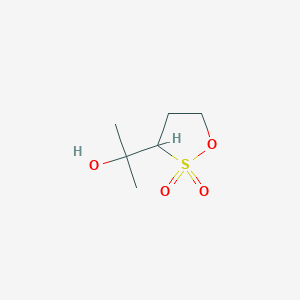
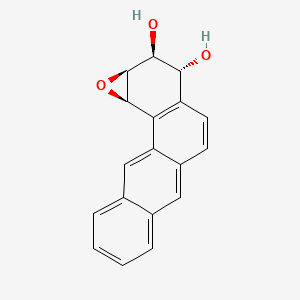
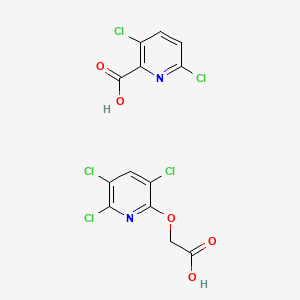

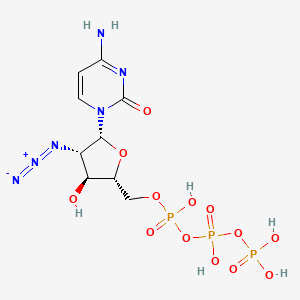
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
